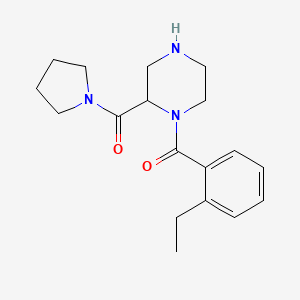![molecular formula C23H23NO3S B5481598 N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B5481598.png)
N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide, also known as DMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMSB is a sulfonamide derivative that has been widely studied for its biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. In medicinal chemistry, N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been shown to possess antitumor, anti-inflammatory, and antifungal activities. Its potential as a therapeutic agent for cancer treatment has been investigated in several studies, where it was found to inhibit the growth of various cancer cell lines.
In drug discovery, N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been used as a building block for the synthesis of novel sulfonamide derivatives with improved biological activities. Its unique chemical structure makes it an attractive starting material for the development of new drugs.
Wirkmechanismus
The mechanism of action of N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been shown to have several biochemical and physiological effects in the body. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating certain pathways involved in cell death. It has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it an attractive starting material for the synthesis of novel compounds. However, N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has some limitations as well. It is a relatively new compound, and its full potential has not yet been explored. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide. One potential area of research is the development of N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide-based drugs for the treatment of cancer and other diseases. Another area of research is the synthesis of novel sulfonamide derivatives with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide and its effects in different experimental settings.
Synthesemethoden
The synthesis of N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide involves the reaction of 3,5-dimethylbenzoyl chloride with 4-methylbenzenesulfonamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been proven to be effective in producing high yields of N-(3,5-dimethylphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide with good purity.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-16-4-10-22(11-5-16)28(26,27)15-19-6-8-20(9-7-19)23(25)24-21-13-17(2)12-18(3)14-21/h4-14H,15H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQVVJLUYGTLDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(4-isopropoxyphenyl)propyl]propanamide](/img/structure/B5481526.png)
![2,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5481533.png)
![(3aS*,6aS*)-2-ethyl-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5481539.png)
![4-(5-methylpyridin-2-yl)-1-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)piperidin-4-ol](/img/structure/B5481554.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5481574.png)
![methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate](/img/structure/B5481579.png)
![4-{3-[2-(2-fluoro-4,5-dimethoxyphenyl)-1H-imidazol-1-yl]propyl}morpholine](/img/structure/B5481586.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-(2-methylphenyl)acetamide](/img/structure/B5481588.png)

![4-[2-(4-hydroxy-2-quinolinyl)vinyl]benzoic acid](/img/structure/B5481615.png)
![2-[benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate hydrochloride](/img/structure/B5481617.png)

![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-fluorophenyl 4-bromobenzoate](/img/structure/B5481631.png)